molecular formula C19H14F3N3O2S B11056238 13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B11056238
M. Wt: 405.4 g/mol
InChI Key: OFXKHGYYCXMFDK-UHFFFAOYSA-N
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Description

13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often require refluxing in ethanol to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or trifluoromethyl groups, leading to the formation of various substituted products.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[740

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Preliminary studies suggest it may have anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl and methoxymethyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds include other triazatricyclo derivatives, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the trifluoromethyl group in 13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C19H14F3N3O2S

Molecular Weight

405.4 g/mol

IUPAC Name

13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C19H14F3N3O2S/c1-9-7-11(8-27-2)13-14-15(28-18(13)23-9)17(26)25-16(24-14)10-3-5-12(6-4-10)19(20,21)22/h3-7H,8H2,1-2H3,(H,24,25,26)

InChI Key

OFXKHGYYCXMFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)NC(=N3)C4=CC=C(C=C4)C(F)(F)F)SC2=N1)COC

Origin of Product

United States

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